Undeca-2,4-dien-1-ol
Description
Properties
IUPAC Name |
undeca-2,4-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKXLSPKNRZPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59376-58-8 | |
| Record name | 2,4-Undecadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59376-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and General Procedure
The gold-catalyzed cycloisomerization of homoallenyl alcohols represents a stereoselective route to Undeca-2,4-dien-1-ol derivatives. This method leverages the electrophilic activation of allenes by gold(I) complexes, facilitating intramolecular cyclization. A representative procedure involves:
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Substrate Preparation : Homoallenyl alcohol precursors are synthesized via aldol condensation or Grignard addition.
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Cycloisomerization : The substrate is treated with a catalytic amount of AuCl(PPh₃) and AgOTf in dichloromethane at room temperature.
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Workup and Purification : The crude product is purified via flash chromatography using ethyl acetate/petroleum ether gradients.
Table 1: Key Parameters for Gold-Catalyzed Cycloisomerization
Case Study: Synthesis of 1-(4-Bromophenyl)-5-hexylundeca-3,4-dien-1-ol
A modified protocol for this compound derivatives involves sequential functionalization:
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Aldehyde Activation : Trifluoroacetic anhydride (TFAA) activates the aldehyde precursor at −78°C, enabling nucleophilic addition.
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Deprotection : The intermediate is treated with NaHCO₃ in methanol to remove acetyl groups, yielding the final product in 90% yield.
α-Alkylation of α,β,γ,δ-Unsaturated Aldehydes
Methodology Overview
Regioselective α-alkylation of α,β,γ,δ-unsaturated aldehydes provides direct access to this compound frameworks. This approach avoids pre-functionalized substrates by exploiting the inherent reactivity of conjugated systems.
Table 2: Reaction Conditions for α-Alkylation
Mechanistic Insights
The reaction proceeds via a conjugate addition-elimination pathway:
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Base-Mediated Deprotonation : NaHCO₃ deprotonates the α-position, generating a resonance-stabilized enolate.
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Electrophilic Trapping : Alkyl halides or triflates react with the enolate, forming a new carbon-carbon bond.
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Tautomerization : The intermediate keto-enol tautomer equilibrates to yield the thermodynamically favored dienol.
Optimization Strategies
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Solvent Effects : THF enhances enolate stability compared to polar aprotic solvents like DMF.
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Temperature Control : Slow warming from −78°C minimizes side reactions, improving regioselectivity.
Industrial-Scale Production Considerations
Challenges in Scalability
While laboratory methods achieve high yields, industrial production necessitates modifications:
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Catalyst Recovery : Gold catalysts are costly; immobilized Au nanoparticles on silica supports mitigate expenses.
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Continuous Flow Systems : Tubular reactors enhance heat transfer and reduce reaction times.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Gold-Catalyzed Cycloisomerization | High stereoselectivity; mild conditions | Costly catalysts; multi-step synthesis |
| α-Alkylation | Direct functionalization; scalability | Sensitive to moisture; moderate yields |
Chemical Reactions Analysis
Types of Reactions
Undeca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Results in saturated alcohols.
Substitution: Forms halides or esters.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
Undeca-2,4-dien-1-ol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. The compound can be synthesized through methods such as Pd-catalyzed alkenylation (Negishi coupling), which facilitates the formation of conjugated dienes and other derivatives .
Table 1: Synthesis Methods of this compound
| Method | Description | Yield (%) |
|---|---|---|
| Pd-catalyzed alkenylation | Utilizes palladium catalysts for high selectivity | ≥98 |
| Suzuki coupling | Employs alkoxide and carbonate bases | ≤95 |
| Heck alkenylation | Reaction with crotonaldehyde | Variable |
Biological Applications
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various microbial strains. Studies indicate that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that this compound could be developed further as an antimicrobial agent, particularly against resistant strains.
Medical Applications
Therapeutic Potential
this compound is being explored for its therapeutic effects in drug development. Its ability to modulate inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) positions it as a candidate for anti-inflammatory treatments.
Case Study: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory properties of this compound, researchers observed significant reductions in inflammation markers in vitro. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Industrial Applications
Flavoring and Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the production of fragrances and flavors. Its unique olfactory profile makes it suitable for incorporation into cosmetic products and food flavoring.
Table 3: Industrial Uses of this compound
| Application Area | Description |
|---|---|
| Fragrance Production | Used as a key ingredient in perfumes |
| Food Flavoring | Enhances flavor profiles in various foods |
| Specialty Chemicals | Serves as an intermediate in chemical synthesis |
Mechanism of Action
The mechanism of action of undeca-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) . These effects are mediated through the inhibition of key enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
Table 1: Comparative Data for Dien-1-ol Derivatives
Structural Insights :
- Chain Length : Increasing carbon chain length (C₅ → C₆ → C₁₀/C₁₁) correlates with higher hydrophobicity (LogP) and melting/boiling points. For example, Hexa-2,4-dien-1-ol has a LogP of 1.35, while Undeca-2,4-dien-1-ol (C₁₁) would likely exhibit a LogP >3.0 .
- Double Bond Configuration : The (2E,4E) stereochemistry in Hexa-2,4-dien-1-ol enhances stability and influences intermolecular interactions, as seen in its use as an HPLC reference standard .
Biological Activity
Overview
Undeca-2,4-dien-1-ol is an organic compound with the molecular formula , characterized by its unique structure that includes two double bonds at the second and fourth positions of the undecane chain. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
- Molecular Weight : Approximately 170.26 g/mol
- Structure : Contains two conjugated double bonds and a hydroxyl group, which contribute to its distinctive chemical reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
This compound has been studied for its effectiveness against various microbial strains. The compound demonstrates inhibitory effects on both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent, especially in treating infections caused by resistant strains.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that this compound can modulate the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).
Case Study: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in serum levels of TNF-α and interleukin-6 (IL-6). The results indicated a dose-dependent response, with higher doses leading to more pronounced anti-inflammatory effects.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with inflammation and microbial growth. It appears to interact with cell membrane components, disrupting microbial integrity and altering inflammatory responses at the cellular level.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds in its class, which can influence its biological activity.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Deca-2,4-dien-1-ol | Shorter carbon chain (C₁₀) | Less complex; fewer applications |
| Undeca-2,9-diene | Double bonds at different positions | Different reactivity profile |
| Undeca-4,7-dien-1-ol | Double bonds at different positions | Unique flavor profile; distinct synthesis pathway |
| (2Z,5Z)-undeca-2,5-dien-1-ol | Different geometric configuration | Potentially different biological activities |
Applications in Research and Industry
This compound is not only significant in academic research but also holds potential applications across various industries:
Chemistry : Used as a building block in organic synthesis.
Medicine : Explored for therapeutic effects in drug development.
Industry : Utilized in producing fragrances and flavors due to its unique olfactory properties.
Q & A
Q. How can researchers avoid biases in interpreting this compound’s bioactivity or environmental impact?
- Methodological Answer : Implement blinding protocols during data collection and analysis. Use negative controls and independent validation cohorts to confirm findings. Disclose funding sources and potential conflicts of interest in the acknowledgments section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
